![molecular formula C18H18F2N2O2 B239564 2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether](/img/structure/B239564.png)
2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether, also known as DF-MPPO, is a chemical compound that is widely used in scientific research. It belongs to the class of piperazine derivatives and is used as a fluorescent probe in various biochemical and physiological studies.
Scientific Research Applications
2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether is widely used as a fluorescent probe in various scientific research applications. It is used to study the binding of ligands to receptors, the interaction of proteins with membranes, and the localization of proteins in cells. 2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether has also been used to study the mechanism of action of various drugs and to screen for potential drug candidates.
Mechanism of Action
2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether works by binding to specific molecules in cells and tissues, which causes it to emit a fluorescent signal. The fluorescent signal can be detected using various imaging techniques, such as confocal microscopy and flow cytometry. 2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether is highly specific and can be used to study the localization and movement of specific molecules in cells and tissues.
Biochemical and Physiological Effects:
2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether has no known biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive probe that can be used in live-cell imaging studies without affecting the normal functioning of cells.
Advantages and Limitations for Lab Experiments
2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether has several advantages for lab experiments. It is highly specific, non-toxic, and non-invasive, which makes it ideal for live-cell imaging studies. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, 2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether has some limitations. It is a relatively new chemical compound, and its properties and applications are still being studied. It may not be suitable for all types of experiments, and its use should be carefully evaluated on a case-by-case basis.
Future Directions
2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether has several potential future directions. It can be used to study the mechanism of action of various drugs and to screen for potential drug candidates. It can also be used to study the localization and movement of specific molecules in cells and tissues. 2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether can be modified to improve its properties and applications, such as increasing its specificity, sensitivity, and stability. Further studies are needed to fully understand the properties and applications of 2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether and to explore its potential future directions.
In conclusion, 2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether is a chemical compound that has a wide range of scientific research applications. It is a highly specific, non-toxic, and non-invasive probe that can be used in live-cell imaging studies. Its properties and applications are still being studied, and it has several potential future directions. 2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether is an important tool in scientific research, and its use should be carefully evaluated on a case-by-case basis.
Synthesis Methods
2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether can be synthesized by reacting 4-(3,5-difluorobenzoyl)-1-piperazinecarboxylic acid with 2-(bromomethyl)phenyl methyl ether in the presence of a base. The reaction yields 2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether as a white solid with a high purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
properties
Product Name |
2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether |
|---|---|
Molecular Formula |
C18H18F2N2O2 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(3,5-difluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18F2N2O2/c1-24-17-5-3-2-4-16(17)21-6-8-22(9-7-21)18(23)13-10-14(19)12-15(20)11-13/h2-5,10-12H,6-9H2,1H3 |
InChI Key |
AZGAASFYYCKFDB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)F)F |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)
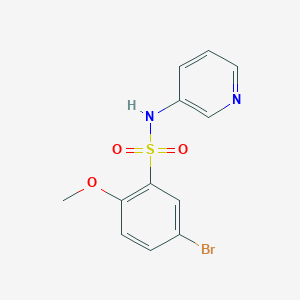


![1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)
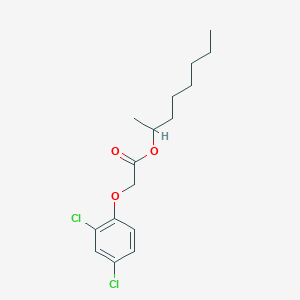
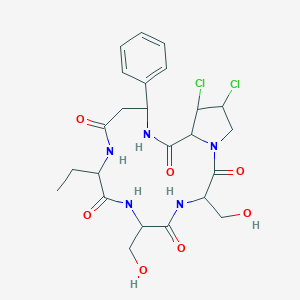
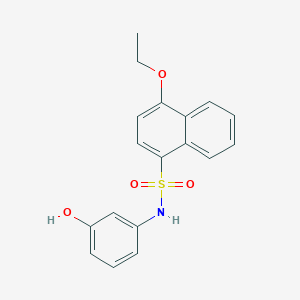
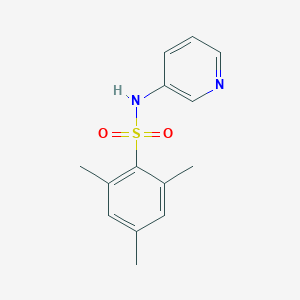
![N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide](/img/structure/B239517.png)



